molecular formula C5H11NO4S B13543867 Ethyl 3-sulfamoylpropanoate

Ethyl 3-sulfamoylpropanoate

Cat. No.: B13543867
M. Wt: 181.21 g/mol
InChI Key: AQSWSZYGEZXRFQ-UHFFFAOYSA-N
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Description

Ethyl 3-sulfamoylpropanoate is an organic compound with the molecular formula C5H11NO4S It is an ester derivative of sulfamic acid and is characterized by the presence of both ester and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-sulfamoylpropanoate can be synthesized through the reaction of ethyl acrylate with sulfamic acid in the presence of a suitable catalyst. The reaction typically involves the addition of sulfamic acid to the double bond of ethyl acrylate, followed by esterification to form the final product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as anion exchange resins can be employed to enhance the reaction rate and yield. The process may also include steps for purification and isolation of the product to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-sulfamoylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Ethyl 3-sulfamoylpropanoic acid and ethanol.

    Nucleophilic Substitution: Various substituted sulfonamides.

    Oxidation and Reduction: Sulfonic acids and amines

Scientific Research Applications

Ethyl 3-sulfamoylpropanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of ethyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzyme active sites and modulate their activity. This interaction can lead to the inhibition of enzyme function, which is of particular interest in the development of enzyme inhibitors for therapeutic use .

Comparison with Similar Compounds

Ethyl 3-sulfamoylpropanoate can be compared with other ester and sulfonamide derivatives:

Uniqueness: this compound is unique due to the combination of ester and sulfonamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 3-sulfamoylpropanoate

InChI

InChI=1S/C5H11NO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3,(H2,6,8,9)

InChI Key

AQSWSZYGEZXRFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCS(=O)(=O)N

Origin of Product

United States

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